2,4-Dichloro-6-ethoxypyrimidine
Overview
Description
2,4-Dichloro-6-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Pyrimidines are significant due to their presence in nucleic acids and various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxypyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step processes, including chlorination and substitution reactions. For example, the preparation of 4,6-dichloropyrimidine involves the reaction of formamide, absolute ethanol, and sodium ethoxide, followed by chlorination with thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-ethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, alcohols, and thiols.
Suzuki-Miyaura Coupling: This reaction involves the coupling of arylboronic acids with the pyrimidine scaffold in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, amines, and alcohols are commonly used under mild conditions.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases like sodium carbonate are used under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Products include aryl-substituted pyrimidines.
Scientific Research Applications
2,4-Dichloro-6-ethoxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Pyrimidine-based compounds are explored for their anti-inflammatory, antimicrobial, and anticancer properties
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-ethoxypyrimidine involves its interaction with biological targets such as enzymes and receptors. Pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase, leading to anti-inflammatory effects. They may also modulate signaling pathways involving nuclear factor κB and other transcription factors .
Comparison with Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a chlorine atom.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6.
Uniqueness: 2,4-Dichloro-6-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at position 6 differentiates it from other pyrimidine derivatives, influencing its solubility and interaction with biological targets .
Properties
IUPAC Name |
2,4-dichloro-6-ethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWAMAMJJPVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598072 | |
Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858447-32-2 | |
Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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